![molecular formula C15H13BrClN3O3 B4894719 3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and nitro functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzoyl chloride and 2-chloro-6-nitroaniline.
Formation of Intermediate: The first step involves the reaction of 3-bromobenzoyl chloride with 2-chloro-6-nitroaniline in the presence of a base like triethylamine to form an intermediate amide.
Amidation: The intermediate is then subjected to amidation with ethylenediamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products with different substituents replacing the halogen atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological pathways makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism by which 3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, leading to inhibition or activation of biological pathways. For example, the nitro group can participate in redox reactions, while the halogen atoms can enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-{2-[(2-chlorophenyl)amino]ethyl}benzamide: Lacks the nitro group, which may result in different biological activities.
3-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide: Lacks the chlorine atom, affecting its reactivity and interactions.
N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide: Lacks the bromine atom, which can alter its chemical properties.
Uniqueness
The combination of bromine, chlorine, and nitro groups in 3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide makes it unique. This specific arrangement of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-N-[2-(2-chloro-6-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-11-4-1-3-10(9-11)15(21)19-8-7-18-14-12(17)5-2-6-13(14)20(22)23/h1-6,9,18H,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZYDUWRBRSJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
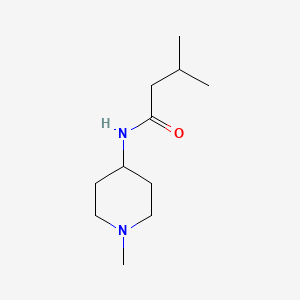
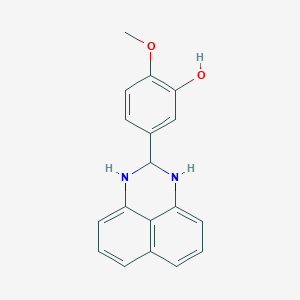
![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)
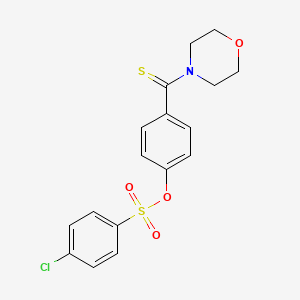
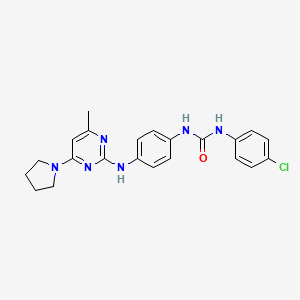
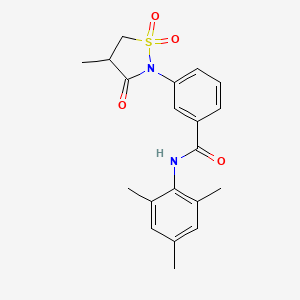
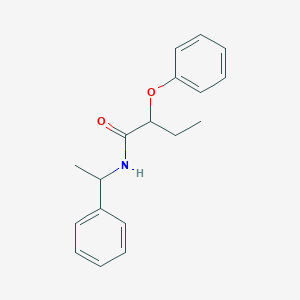
![[1-[Acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate](/img/structure/B4894723.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
![2-(Ethylsulfanyl)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4894747.png)
